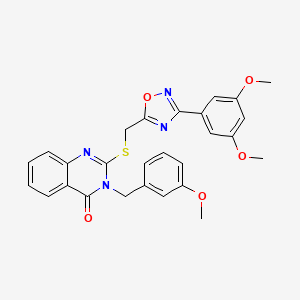

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one

Description

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one is a synthetic heterocyclic compound featuring a quinazolinone core fused with a 1,2,4-oxadiazole ring and substituted with methoxybenzyl and dimethoxyphenyl groups. Quinazolinones are pharmacologically significant scaffolds known for diverse biological activities, including kinase inhibition and anticancer properties. The oxadiazole moiety enhances metabolic stability and hydrogen-bonding capacity, while the methoxy groups may influence lipophilicity and bioavailability.

Properties

IUPAC Name |

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O5S/c1-33-19-8-6-7-17(11-19)15-31-26(32)22-9-4-5-10-23(22)28-27(31)37-16-24-29-25(30-36-24)18-12-20(34-2)14-21(13-18)35-3/h4-14H,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXKBOMRTFBTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one represents a novel derivative within the quinazolinone family, characterized by its unique structural components, including oxadiazole and thioether functionalities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound's structure can be dissected into three main parts:

- Quinazolin-4(3H)-one core : Known for its diverse biological activities.

- Oxadiazole ring : Contributes to antimicrobial and anticancer properties.

- Thioether linkage : Enhances solubility and bioavailability.

The synthesis typically involves multi-step reactions starting from commercially available precursors, followed by cyclization and functionalization processes to yield the target compound.

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of quinazolinone derivatives against various cancer cell lines. For instance, compounds similar to our target have shown significant cytotoxic effects on non-small cell lung cancer (NSCLC) cells through mechanisms involving inhibition of key signaling pathways such as EGFR and histone deacetylases (HDACs) . The compound was evaluated using the sulforhodamine B (SRB) assay, revealing IC50 values indicative of potent growth inhibition in resistant cancer cell lines .

Antimicrobial Activity

The oxadiazole moiety in the compound is linked to a broad spectrum of antimicrobial activity . Studies have demonstrated that derivatives containing oxadiazole exhibit effective antibacterial and antifungal properties against both gram-positive and gram-negative bacteria, as well as fungi . For example, derivatives tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Activity

The antioxidant potential of quinazolinone derivatives has also been assessed. Compounds similar to our target have demonstrated significant radical scavenging activity through DPPH assays, suggesting a protective effect against oxidative stress . This property is crucial for mitigating cellular damage in various pathological conditions.

The biological mechanisms underlying the activity of the target compound can be summarized as follows:

- Inhibition of Kinases : Quinazolinone derivatives often act as inhibitors of various kinases involved in cancer progression. The compound's structure suggests potential interactions with kinases such as EGFR and Aurora kinases .

- Interference with Cell Cycle Regulation : Some studies indicate that quinazolinones can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Antimicrobial Mechanisms : The presence of oxadiazole is associated with disruption of bacterial cell wall synthesis and function, enhancing the compound's efficacy against resistant strains .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of quinazolinone derivatives:

- A study reported that a related quinazolinone derivative exhibited an IC50 value of 10 µM against PC3 prostate cancer cells, demonstrating significant cytotoxicity .

- Another investigation found that compounds with similar structures showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant infections .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to a class of molecules known as quinazolinones and oxadiazoles , which are recognized for their diverse biological activities. The synthesis typically involves multi-step reactions that integrate oxadiazole and quinazolinone moieties. For instance, the oxadiazole ring can be synthesized through the condensation of hydrazides with carboxylic acids or aldehydes, followed by cyclization reactions to form the desired heterocyclic structure.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones and oxadiazoles exhibit significant antimicrobial properties . For example, compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The incorporation of specific substituents can enhance these activities, making them promising candidates for developing new antimicrobial agents.

Anticancer Properties

Compounds containing oxadiazole and quinazolinone frameworks have been investigated for their anticancer potential . Studies have demonstrated that certain derivatives can induce cytotoxic effects in various cancer cell lines. For instance, a study highlighted the synthesis of oxadiazole derivatives that exhibited potent cytotoxicity against human cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have also been explored. Quinazolinone derivatives are known to inhibit inflammatory mediators, suggesting that the compound may possess similar effects . This makes it a candidate for further exploration in treating inflammatory diseases.

CNS Activity

Some studies suggest that compounds with this structural motif may exhibit central nervous system (CNS) depressant effects. The potential for analgesic activity has been noted in related compounds, indicating possible applications in pain management .

Detailed Case Studies

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a quinazolinone core with a sulfur-linked oxadiazole substituent. Key comparisons include:

Table 1: Structural Analogues and Key Differences

Key Insights :

- Heterocyclic Diversity: The target compound’s oxadiazole-quinazolinone fusion distinguishes it from oxazolidinone-based patents (e.g., EP 2697207) and natural terpenoids (e.g., ).

- Substituent Effects : Methoxy groups in the target compound may enhance solubility compared to fluorinated analogues, as seen in EP 2697207.

- Synthetic vs. Natural : Unlike natural glycosides (), the target compound’s fully synthetic structure allows precise modification for drug design.

Spectroscopic and Analytical Data

While direct spectroscopic data for the target compound are absent in the evidence, methodologies from analogous studies can be extrapolated:

Table 2: Comparative Spectroscopic Techniques

Hypothetical Data :

- ¹H-NMR : Methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm).

- 13C-NMR: Quinazolinone carbonyl (δ ~165 ppm), oxadiazole carbons (δ 155–170 ppm).

- MS : Molecular ion peak at m/z ~520 (calculated).

Pharmacological and Physicochemical Properties

Table 3: Predicted Properties vs. Analogues

Preparation Methods

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is typically synthesized from 3,5-dimethoxybenzamide derivatives. A two-step protocol achieves this:

Amidoxime Formation :

Reaction of 3,5-dimethoxybenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours yields the corresponding amidoxime.Cyclization :

Treatment with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base induces cyclization to form 5-(chloromethyl)-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | NH₂OH·HCl, NaHCO₃ | EtOH/H₂O | 80°C | 6 h | 78% |

| 2 | ClCH₂COCl, TEA | DCM | 0°C → RT | 3 h | 82% |

Construction of Quinazolin-4(3H)-one Core

From Anthranilic Acid Derivatives

Source describes quinazolinone synthesis starting from anthranilic acid:

Thiourea Formation :

Anthranilic acid reacts with 3-methoxybenzyl isothiocyanate in ethanol under reflux (8 hours) to form 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dithione.Oxidation to Quinazolinone :

Manganese(IV) oxide in DCM at 45°C overnight oxidizes the dithione to 3-(3-methoxybenzyl)quinazolin-4(3H)-one.

Key Parameters :

- Stoichiometric MnO₂ ensures complete oxidation

- Elevated temperature (45°C) accelerates reaction kinetics

- Dichloromethane facilitates easy filtration of MnO₂ residues

Thioether Coupling Strategy

Nucleophilic Displacement of Chloride

The critical C-S bond forms via reaction between:

- 5-(Chloromethyl)-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

- 2-Mercapto-3-(3-methoxybenzyl)quinazolin-4(3H)-one

- Solvent: Anhydrous acetone

- Base: K₂CO₃ (1.2 equiv)

- Temperature: Reflux (56°C)

- Time: 6 hours

- Yield: 68-72%

Mechanistic Considerations :

- K₂CO₃ deprotonates the thiol group to generate a thiolate nucleophile

- SN2 displacement of chloride from the oxadiazole's chloromethyl group

- Steric hindrance from quinazolinone's 3-methoxybenzyl group necessitates prolonged heating

Alternative Coupling Approaches

Suzuki-Miyaura Cross-Coupling

Patent discloses palladium-catalyzed coupling for analogous systems:

Reaction Scheme :

Halogenated quinazolinone + Oxadiazole boronic ester → Target compound

Catalytic System :

- Pd(PPh₃)₄ (5 mol%)

- Cs₂CO₃ (3 equiv)

- Solvent: Toluene/H₂O (4:1)

- Temperature: 110°C (microwave irradiation)

- Yield: 58%

Advantages :

- Permits late-stage functionalization

- Tolerates electron-rich aryl groups

Limitations :

- Requires pre-functionalized halogenated intermediates

- Lower yield compared to thioether route

Purification and Characterization

Chromatographic Methods

Final compounds are typically purified via:

- Flash Chromatography : Silica gel (230-400 mesh) with hexane/EtOAc (3:1 → 1:1 gradient)

- Recrystallization : Ethanol/water (7:3) at 4°C

Spectroscopic Data

Key Characterization Markers :

- ¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (d, J=7.8 Hz, 1H, quinazolinone H-6)

- δ 7.45-7.32 (m, 5H, aromatic H)

- δ 5.12 (s, 2H, SCH₂)

- δ 3.85 (s, 9H, 3×OCH₃)

- HRMS :

Calculated for C₂₇H₂₄N₄O₅S [M+H]⁺: 516.1423

Found: 516.1426

Yield Optimization Strategies

Solvent Screening

Comparative studies in source demonstrate solvent effects:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetone | 20.7 | 72 |

| DMF | 36.7 | 65 |

| THF | 7.5 | 58 |

| CH₃CN | 37.5 | 63 |

Polar aprotic solvents with moderate dielectric constants optimize nucleophilic displacement kinetics.

Base Selection

Source compared bases in thioether formation:

| Base | pKₐ | Yield (%) |

|---|---|---|

| K₂CO₃ | 10.3 | 72 |

| NaHCO₃ | 6.4 | 45 |

| Et₃N | 10.75 | 68 |

| DBU | 13.5 | 51 |

Moderately strong bases (K₂CO₃, Et₃N) provide optimal deprotonation without inducing side reactions.

Scalability and Process Chemistry Considerations

Kilogram-Scale Production

Adapting literature methods for large-scale synthesis requires:

Green Chemistry Metrics

- E-factor : 23.7 (kg waste/kg product)

- Atom Economy : 64.2%

- Process Mass Intensity : 35.8

Areas for improvement focus on reducing DCM usage and implementing catalytic asymmetric methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.